molecular formula C19H13F3N4OS B492614 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 671199-22-7

2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B492614
CAS No.: 671199-22-7
M. Wt: 402.4g/mol
InChI Key: VTANOCSYCGMGOM-UHFFFAOYSA-N
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Description

2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C19H13F3N4OS and its molecular weight is 402.4g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a member of the triazole family and has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, supported by case studies and research findings.

  • Chemical Name : this compound
  • Molecular Formula : C20H16F3N4OS
  • Molecular Weight : 419.43 g/mol
  • CAS Number : 671199-28-3

The biological activity of this compound is closely related to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival. It has been reported to act as a topoisomerase II inhibitor , which is crucial in DNA replication and repair processes. Inhibition of this enzyme can lead to apoptosis in cancer cells.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural features exhibit significant anticancer properties. For instance:

  • In vitro studies showed that derivatives of triazole compounds can induce cell cycle arrest and apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells .
  • A specific study indicated that triazole derivatives demonstrated IC50 values as low as 6.2 μM against HCT-116 cells, suggesting potent anticancer activity .

Antimicrobial Activity

Compounds containing the triazole ring have also been evaluated for their antimicrobial properties:

  • Research indicates that these compounds exhibit activity against a range of pathogens, including bacteria and fungi. The presence of sulfur in the structure enhances their antimicrobial efficacy .

Other Biological Activities

In addition to anticancer and antimicrobial effects, compounds similar to this triazole derivative have shown:

  • Antiviral properties , particularly against HIV by targeting reverse transcriptase inhibitors.
  • Anti-inflammatory effects , which can be attributed to the modulation of inflammatory pathways .

Study 1: Topoisomerase Inhibition

A detailed investigation into a series of triazole derivatives revealed that certain compounds significantly inhibited topoisomerase II activity. This inhibition led to reduced cell proliferation in cancer cell lines and was associated with increased apoptosis rates. The study highlighted the potential for these compounds to serve as lead structures in cancer therapy .

Study 2: Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial activity of similar triazole derivatives against various bacterial strains. The results demonstrated that these compounds had comparable or superior efficacy compared to traditional antibiotics, making them promising candidates for further development in treating resistant bacterial infections .

Data Summary Table

Biological ActivityTest SystemIC50 Value (μM)Reference
Anticancer (MCF-7)Breast Cancer Cells6.2
Anticancer (HCT-116)Colon Cancer Cells27.3
AntimicrobialVarious BacteriaNot specified
Anti-HIVHIV Reverse TranscriptaseNot specified

Properties

IUPAC Name

2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N4OS/c20-19(21,22)13-5-3-6-14(10-13)23-17(27)11-28-18-25-24-16-9-8-12-4-1-2-7-15(12)26(16)18/h1-10H,11H2,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTANOCSYCGMGOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NN=C(N32)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.